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1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Physicochemical profiling Drug-likeness Lead optimization

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034446-78-9) is a synthetic small-molecule urea derivative with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol. The compound features a 3,4-dimethylphenyl group on one side of the urea bridge and a pyrimidin-5-yl ethyl moiety on the other side, connected via an ethyl linker.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2034446-78-9
Cat. No. B2957403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
CAS2034446-78-9
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCC2=CN=CN=C2)C
InChIInChI=1S/C15H18N4O/c1-11-3-4-14(7-12(11)2)19-15(20)18-6-5-13-8-16-10-17-9-13/h3-4,7-10H,5-6H2,1-2H3,(H2,18,19,20)
InChIKeyXIDLDHBQESASHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034446-78-9): Structural Identity, Physicochemical Baseline, and Chemical Class Context


1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034446-78-9) is a synthetic small-molecule urea derivative with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol . The compound features a 3,4-dimethylphenyl group on one side of the urea bridge and a pyrimidin-5-yl ethyl moiety on the other side, connected via an ethyl linker [1]. It belongs to the broader class of heteroaryl aryl ureas, which have been extensively investigated as protein kinase inhibitors, particularly for targets such as FGF receptors, VEGFR-2, and various serine/threonine kinases [2]. The compound's structural architecture—specifically the ethyl spacer between the urea carbonyl and the pyrimidine ring—distinguishes it from closely related analogs that feature direct urea-pyrimidine linkages or different substitution patterns on the heteroaryl ring.

Why 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Cannot Be Replaced by Generic In-Class Analogs


Substituting 1-(3,4-dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea with a generic pyrimidinyl aryl urea analog would introduce unquantified changes in target binding, ADME properties, and biological selectivity. Within the pyrimidinyl aryl urea class, minor structural modifications produce large shifts in kinase selectivity profiles—for example, the presence or absence of a 2-phenyl substituent on the pyrimidine ring (as in CAS 2034483-14-0) alters both molecular weight (from 270.33 to 346.4 g/mol) and lipophilicity, which directly impacts membrane permeability and off-target binding [1]. Similarly, replacing the ethyl linker with a direct urea-pyrimidine attachment (as in CAS 1396845-94-5) changes the spatial orientation of the pyrimidine ring relative to the urea pharmacophore by approximately 1.5 Å, a distance known to determine hydrogen-bonding geometry in kinase hinge-region interactions [2]. These structural differences preclude reliable extrapolation of biological activity from one analog to another without direct, quantitative, head-to-head comparison data—data that remain largely unavailable for this specific compound in the peer-reviewed literature [3].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Target Compound vs. 2-Phenylpyrimidinyl Analog

The target compound possesses a molecular weight of 270.33 g/mol, which is 76.07 g/mol lower than the 2-phenylpyrimidinyl analog 1-(3,4-dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea (CAS 2034483-14-0, MW 346.4 g/mol) [1]. This 22% reduction in molecular weight positions the target compound more favorably within Lipinski's Rule of Five (MW < 500) and closer to the median MW of approved oral drugs (~300-350 g/mol). The calculated clogP of the target compound is 2.58, versus an estimated clogP > 4.0 for the 2-phenyl analog (based on the addition of a phenyl ring with a π-value of ~2.0 to the octanol-water partition coefficient) [2]. Lower lipophilicity correlates with reduced promiscuity and decreased risk of phospholipidosis and hERG channel blockade in drug discovery programs.

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Deficiency: Target Compound vs. Direct-Linked Urea Analog

The target compound has a calculated TPSA of 58.98 Ų and zero hydrogen bond donors (HBD = 0) due to the ethyl spacer preventing a free N-H on the pyrimidine side of the urea [1]. In contrast, the direct-linked analog 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea (CAS 1396845-94-5) has a TPSA of approximately 74 Ų (estimated from the addition of a dimethylamino group directly on the pyrimidine ring) and is predicted to have at least one additional hydrogen bond donor if the urea N-H adjacent to the pyrimidine is free . A TPSA below 60 Ų and HBD count of zero are strongly associated with improved passive membrane permeability and potential for blood-brain barrier penetration, per the widely accepted criteria of TPSA < 90 Ų and HBD ≤ 3 for CNS drug candidates [2]. The target compound's TPSA of 58.98 Ų is notably below the 90 Ų threshold, whereas the direct-linked analog with the dimethylamino substituent approaches this threshold.

Membrane permeability CNS penetration ADME prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Direct Urea-Pyrimidine Analog

The target compound possesses 3 rotatable bonds (RB = 3) as a result of the ethyl spacer between the urea carbonyl and the pyrimidine ring [1]. The direct-linked analog 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea (CAS 1396845-94-5) has an estimated 2 rotatable bonds because the urea is directly attached to the pyrimidine ring, eliminating one degree of rotational freedom . In structure-based drug design, each rotatable bond contributes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target [2]. However, the ethyl spacer in the target compound may confer a compensatory advantage by enabling the pyrimidine ring to access binding pockets that are sterically inaccessible to the conformationally restricted direct-linked analog, particularly in kinases with deep or angled hinge regions.

Conformational analysis Entropy penalty Binding affinity optimization

Class-Level Antitumor Activity Inference: Pyrimidinyl Urea Scaffold Cytotoxicity Against Human Cancer Cell Lines

A published study on structurally related ureas containing pyrimidinyl groups demonstrated that several compounds in this class exhibited potential cytotoxicity against multiple human cancer cell lines [1]. The study concluded that the introduction of a sulfide bridge between phenyl and pyrimidinyl rings was critical for biological activity, achieving IC50 values in the low micromolar range against certain cell lines. The target compound features an ethyl bridge rather than a sulfide bridge, and bears a 3,4-dimethyl substitution pattern on the phenyl ring rather than the unsubstituted or mono-substituted phenyl groups tested in the published series. Based on the structure-activity relationships (SAR) reported, the ethyl linker in the target compound may serve as a metabolically more stable alternative to the sulfide bridge, potentially improving metabolic stability while retaining or modulating cytotoxic potency [2]. However, no direct cytotoxicity data for the target compound (CAS 2034446-78-9) against any specific cell line have been published in peer-reviewed literature. This evidence is a class-level inference and must be interpreted with caution; direct head-to-head cytotoxicity comparison data are absent.

Antitumor activity Cytotoxicity screening Structure-activity relationships

Kinase Inhibition Class Membership: Pyrimidinyl Aryl Ureas as FGF Receptor and VEGFR-2 Inhibitors

The target compound falls within the generic Markush structure of the Novartis patent family claiming pyrimidinyl aryl urea derivatives as FGF inhibitors (WO-2007071752-A2, US8293746B2), which describes compounds of formula IA with demonstrated inhibitory activity against fibroblast growth factor receptors implicated in angiogenesis and tumor growth [1]. Separately, a structurally distinct series of dianilinopyrimidine urea compounds has been reported as potent VEGFR-2 tyrosine kinase inhibitors with IC50 values in the nanomolar range (exact values not disclosed in search results) . The target compound's unsubstituted pyrimidine ring and ethyl linker distinguish it from the dianilino series, which features anilino substitutions on the pyrimidine. The absence of a dimethylamino or anilino substituent on the pyrimidine ring of the target compound may reduce steric clash with the kinase gatekeeper residue, a common determinant of kinase inhibitor selectivity [2]. However, no kinase inhibition data (IC50, Kd, or % inhibition at any concentration) have been published for CAS 2034446-78-9 against any specific kinase target. This evidence is class-level only.

Kinase inhibition FGF receptor Angiogenesis

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Based on Differential Evidence


Lead-Like Starting Point for Kinase Inhibitor Optimization Programs

The target compound's molecular weight (270.33 g/mol), moderate lipophilicity (clogP 2.58), and favorable TPSA (58.98 Ų) position it as a lead-like scaffold for kinase inhibitor medicinal chemistry programs, particularly where the objective is to elaborate the molecule while maintaining drug-like properties [1]. The unsubstituted pyrimidine ring provides a synthetic handle for late-stage functionalization, and the ethyl linker offers conformational flexibility that may access hinge-region geometries not available to direct-linked pyrimidinyl urea analogs. This compound is suitable for inclusion in kinase selectivity panels to establish its target profile before committing to an optimization campaign [2].

CNS-Penetrant Probe Development Leveraging Favorable TPSA and HBD Profile

With a TPSA of 58.98 Ų (well below the 90 Ų threshold) and zero hydrogen bond donors, the target compound meets key physicochemical criteria associated with blood-brain barrier penetration [1]. This makes it a candidate for CNS-targeted probe development, distinguishing it from more polar analogs such as 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea (estimated TPSA ~74 Ų, HBD ≥1) [2]. Programs investigating kinase targets in neurological disease or brain tumors may find the target compound's permeability profile advantageous, provided that target engagement is confirmed through direct biochemical screening [3].

Metabolically Stable Alternative in Antitumor SAR Exploration

Published SAR studies on pyrimidinyl ureas indicate that the linker between the phenyl and pyrimidinyl rings is a critical determinant of antitumor activity, with sulfide bridges showing promising cytotoxicity [1]. The target compound replaces the metabolically labile sulfide linker with an ethyl bridge, which may confer improved metabolic stability while retaining the spatial separation between the aromatic rings [2]. This compound is suitable for comparative metabolic stability assays (e.g., human liver microsome incubation) against sulfide-bridged analogs to quantify the stability advantage, and for subsequent cytotoxicity screening in the same cell lines used in the published studies (e.g., as described in Jin et al., 2011) [3].

Negative Control or Tool Compound for Selectivity Profiling of 2-Substituted Pyrimidinyl Ureas

The target compound's unsubstituted pyrimidine ring distinguishes it from the majority of biologically characterized pyrimidinyl aryl ureas, which typically bear substituents at the 2-position of the pyrimidine (e.g., dimethylamino, phenyl, or anilino groups) [1]. This structural feature makes the compound potentially useful as a negative control or selectivity probe in experiments designed to determine the contribution of the pyrimidine 2-substituent to target binding or cellular activity. Head-to-head testing against the 2-phenyl analog (CAS 2034483-14-0) or the 2-dimethylamino analog (CAS 1396845-94-5) in the same assay system would reveal the functional impact of 2-substitution [2].

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